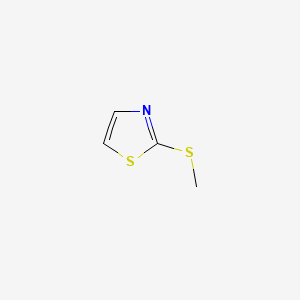

2-(Methylthio)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNOAXZUEKPSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375024 | |

| Record name | 2-(Methylthio)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-24-7 | |

| Record name | 2-(Methylthio)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylthio)thiazole: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2-(Methylthio)thiazole. As a key heterocyclic building block, this compound serves as a versatile precursor in the development of pharmaceuticals, agrochemicals, and flavorings. This document consolidates critical data, including physicochemical characteristics, spectroscopic signatures, and detailed experimental protocols, to support its practical application in research and development.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The introduction of a methylthio group at the 2-position of the thiazole ring creates this compound, a compound with modulated reactivity and a distinct set of properties that are highly valuable in organic synthesis. This guide aims to provide a detailed exploration of this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its identification, purification, and characterization.

Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic sulfur-like odor.[2] It is soluble in many organic solvents such as ethanol and ether but is insoluble in water.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NS₂ | [3] |

| Molecular Weight | 131.22 g/mol | [3] |

| Boiling Point | 205-207 °C (lit.) | [3][4] |

| Melting Point | -15 °C | [2] |

| Density | 1.271 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.6080 (lit.) | [3] |

| Flash Point | 195 °F (90.6 °C) | [3][4] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the structure and purity of this compound.

-

¹H NMR (in acetone-d₆): The proton NMR spectrum is characterized by two doublets in the aromatic region corresponding to the two protons on the thiazole ring, and a singlet in the aliphatic region for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals. Based on general chemical shift predictions for thiazole derivatives, the expected chemical shifts are:[6][7]

-

C2 (bearing the methylthio group): ~165-175 ppm

-

C4: ~140-145 ppm

-

C5: ~115-120 ppm

-

S-CH₃: ~15-20 ppm

-

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. Key absorptions include:

-

C-H stretching (aromatic): ~3100 cm⁻¹[8]

-

C=N stretching (thiazole ring): ~1500 cm⁻¹[8]

-

C=C stretching (thiazole ring): ~1450 cm⁻¹[8]

-

C-S stretching: This can be complex and appear in the fingerprint region.

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 131. The fragmentation pattern is influenced by the stability of the thiazole ring and the nature of the methylthio substituent. Key fragmentation pathways may include:[9][10]

-

Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 116.

-

Loss of the entire methylthio group (•SCH₃): [M - 47]⁺ at m/z 84.

-

Cleavage of the thiazole ring, leading to smaller charged fragments.

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound, starting from either thiazole or 2-mercaptothiazole.

Synthesis from Thiazole

This method involves the deprotonation of thiazole at the C2 position, followed by quenching with an electrophilic sulfur source.

Experimental Protocol:

-

To a stirred solution of thiazole (1.0 eq) in dry tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise.[4]

-

The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithiothiazole intermediate.

-

Dimethyl disulfide (1.05 eq) is then added to the reaction mixture.[4]

-

The mixture is stirred for an additional 2 hours at -78 °C.[4]

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford this compound.[4]

Causality of Experimental Choices:

-

The use of a strong base like n-butyllithium is necessary to deprotonate the relatively acidic C2 proton of the thiazole ring.

-

The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Dimethyl disulfide serves as an efficient electrophilic source of the "SCH₃" group.

Synthesis from 2-Mercaptothiazole

An alternative and often more direct route is the S-methylation of the readily available 2-mercaptothiazole.

Experimental Protocol:

-

To a solution of 2-mercaptobenzothiazole (1.0 eq) in acetone, a base such as potassium carbonate (1.2 eq) is added.[11]

-

The mixture is stirred at room temperature for 30 minutes to form the thiolate salt.

-

Methyl iodide (1.1 eq) is added dropwise to the suspension.[11][12]

-

The reaction mixture is then refluxed for 3 hours.[11]

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue can be purified by distillation or chromatography to yield this compound.

Causality of Experimental Choices:

-

The base deprotonates the thiol group to form the more nucleophilic thiolate anion.

-

Methyl iodide is a highly reactive and commonly used methylating agent in S-methylation reactions.[13]

-

Acetone is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction.

Reactivity of this compound

The reactivity of this compound is a combination of the inherent properties of the thiazole ring and the influence of the methylthio substituent.

Electrophilic Substitution

The thiazole ring is generally susceptible to electrophilic substitution, with the C5 position being the most favored site of attack.[2][14] The electron-donating nature of the sulfur atom in the ring directs electrophiles to this position.

Nucleophilic Substitution

The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, especially if the ring is activated by quaternization of the nitrogen atom.[14]

Oxidation of the Methylthio Group

A key reaction of this compound is the oxidation of the exocyclic sulfur atom. This reaction proceeds in a stepwise manner, first to the sulfoxide and then to the sulfone, using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[8][15][16][17]

This transformation is particularly significant in drug development as it can modulate the polarity, solubility, and metabolic stability of the molecule. The resulting sulfoxide and sulfone derivatives are also valuable intermediates for further functionalization, as the sulfonyl group can act as a good leaving group in nucleophilic aromatic substitution reactions.[8]

Applications in Drug Development and Other Fields

This compound and its derivatives have found applications in various fields, most notably in medicinal chemistry and the flavor and fragrance industry.

Medicinal Chemistry

The this compound moiety is a key structural component in a range of biologically active compounds.[18] Its ability to be easily oxidized to the corresponding sulfoxide and sulfone provides a handle for tuning the pharmacokinetic properties of drug candidates.[8] Furthermore, the sulfonyl group can be displaced by various nucleophiles, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Derivatives of 2-aminothiazoles, which can be synthesized from precursors related to this compound, are found in a number of marketed drugs and have been investigated for a wide range of therapeutic activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1]

Flavor and Fragrance Industry

This compound is also used as a flavoring agent in the food industry. It is known to impart savory and meaty notes to food products.

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and do not inhale the vapors. In case of contact, wash the affected area with plenty of water. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a versatile and valuable heterocyclic compound with a rich chemistry and a broad range of applications. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. This guide has provided a comprehensive overview of its fundamental properties, serving as a practical resource for its effective utilization in the laboratory.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reaction of nucleophiles with some 2-alkylthio- and 2-acylthio-3-alkylthiazolium salts. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

- Shimizu, M., Shimazaki, T., & Hiyama, T. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Heterocycles, 79(1), 471. doi:10.3987/com-09-s(d)38

-

Bouling Chemical Co., Limited. (n.d.). 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China. Retrieved from [Link]

-

Sunshine. (n.d.). Chemical Synthesis this compound CAS 5053-24-7. Retrieved from [Link]

- Yang, Y., et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 26(1), 93-105. doi:10.1021/tx3003998

-

ResearchGate. (2023). SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]

-

FirstHope. (2023). Reactions of Thiazole. Retrieved from [Link]

- Zhang, Y., et al. (2007). Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767... Drug Metabolism and Disposition, 35(7), 1198-1205. doi:10.1124/dmd.107.015243

- Sharma, V. P., et al. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones and Flavones. Asian Journal of Chemistry, 16(3-4), 1471-1476.

-

Math-Net.Ru. (n.d.). Siloxane derivatives of 2-mercaptobenzothiazole. Retrieved from [Link]

- Ali, A. M., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(10), 819-828. doi:10.22631/chemm.2022.348209.1593

- Sharma, V. P., et al. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones and Flavones. Asian Journal of Chemistry, 16(3-4), 1471-1476.

- Potapov, V. A., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. International Journal of Molecular Sciences, 22(19), 10738. doi:10.3390/ijms221910738

-

ResearchGate. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Retrieved from [Link]

- Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-296.

- Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. doi:10.3390/molecules27123897

-

ResearchGate. (n.d.). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-36. doi:10.5923/j.ajoc.20140402.01

- Ghorbani-Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(11), 4613-4620. doi:10.3390/molecules14114613

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

- El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. doi:10.3390/molecules24091744

-

Organic Syntheses. (n.d.). Methyl Iodide. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. kuey.net [kuey.net]

- 15. uab.edu [uab.edu]

- 16. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]

- 17. chemhelpasap.com [chemhelpasap.com]

- 18. researchgate.net [researchgate.net]

Synthesis of 2-(Methylthio)thiazole for beginners

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)thiazole for the Modern Laboratory

Abstract

This technical guide provides a detailed, beginner-friendly, and mechanistically-grounded protocol for the synthesis of this compound. This versatile heterocyclic compound is a valuable building block in diverse fields, including agrochemicals, pharmaceuticals, and the flavor and fragrance industry.[1] Recognizing the need for a robust and accessible synthetic route, this document outlines a reliable two-step process commencing from the readily available starting material, 2-aminothiazole. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also understand the underlying chemical principles. The protocol is structured to be a self-validating system, incorporating detailed step-by-step instructions, quantitative data, safety protocols, and visual aids to facilitate comprehension and successful execution.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry and material science.[2][3] Among its many derivatives, this compound (CAS No. 5053-24-7) stands out for its broad utility.[4][5] Its applications are extensive:

-

Agrochemicals: It serves as a key intermediate in the production of potent fungicides and herbicides, contributing significantly to crop protection and yield enhancement.[1]

-

Pharmaceuticals: The unique electronic properties of the methylthio group make it a valuable synthon for developing novel therapeutic agents.[1]

-

Flavor & Fragrance: It is used to impart savory, meaty, and nutty notes in food products and fragrances.[1]

Given its importance, a clear and reproducible synthetic method is essential for laboratories engaged in these fields. This guide details a common and reliable pathway: the conversion of 2-aminothiazole to 2-bromothiazole via a Sandmeyer-type reaction, followed by a nucleophilic substitution with a methylthiolate source.

Mechanistic Foundations of the Synthesis

A core principle of this synthesis is the strategic manipulation of the thiazole ring's reactivity. The C2 position (the carbon atom between the sulfur and nitrogen) is naturally electron-deficient and thus susceptible to nucleophilic attack.[6] However, the amino group of the starting material, 2-aminothiazole, is not a good leaving group. Therefore, a two-step strategy is employed.

Step 1: The Sandmeyer-Type Reaction: Converting an Amine to a Halide

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a variety of functionalities, including halides.[7] The reaction proceeds via a diazonium salt intermediate.

-

Diazotization: The primary amino group of 2-aminothiazole is treated with a nitrite source (e.g., n-butyl nitrite or sodium nitrite) under acidic conditions. This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. Maintaining low temperatures (typically 0–5°C) during this stage is critical to ensure the stability of the diazonium salt.[8]

-

Copper-Catalyzed Substitution: A copper(I) salt, in this case, copper(I) bromide (CuBr), is introduced. The copper(I) catalyzes a single-electron transfer to the diazonium salt, releasing nitrogen gas (N₂) and generating an aryl radical. This radical then abstracts a bromide atom from a copper(II) species, yielding the desired 2-bromothiazole and regenerating the copper(I) catalyst.[7][9]

Step 2: Nucleophilic Aromatic Substitution (SNAAr)

With the excellent leaving group (bromide) now installed at the C2 position, the final step is a straightforward nucleophilic aromatic substitution. A potent sulfur-based nucleophile, sodium thiomethoxide (NaSMe), is introduced. It attacks the electron-deficient C2 carbon, displacing the bromide ion to form the final product, this compound.[6]

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 2-Bromothiazole from 2-Aminothiazole

This procedure is adapted from established Sandmeyer-type reactions on 2-aminothiazole derivatives.[9][10][11]

Quantitative Data for Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Aminothiazole | 100.14 | 5.00 g | 1.0 |

| Copper(I) Bromide (CuBr) | 143.45 | 10.7 g | 1.5 |

| Acetonitrile (MeCN) | 41.05 | 80 mL | Solvent |

| n-Butyl Nitrite | 103.12 | 7.7 mL | 1.5 |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-aminothiazole (5.00 g) and copper(I) bromide (10.7 g).

-

Solvent Addition: Add acetonitrile (80 mL) to the flask. Stir the resulting suspension at room temperature.

-

Initiation of Diazotization: Slowly add n-butyl nitrite (7.7 mL) to the suspension via the dropping funnel over 15 minutes. An exotherm and gas evolution may be observed.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 60°C using an oil bath. Maintain this temperature and continue stirring.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 30-60 minutes, indicated by the consumption of the 2-aminothiazole starting material.

-

Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash it twice with 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts, followed by one wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 2-bromothiazole, which often appears as a pale yellow to brown oil.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Part B: Synthesis of this compound from 2-Bromothiazole

This is a standard nucleophilic substitution protocol.

Quantitative Data for Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Bromothiazole (crude from Part A) | 164.04 | ~8.2 g | 1.0 |

| Sodium Thiomethoxide (NaSMe) | 70.09 | 4.2 g | 1.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | Solvent |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add sodium thiomethoxide (4.2 g) and anhydrous N,N-Dimethylformamide (DMF) (100 mL). Stir until the solid is fully dissolved.

-

Substrate Addition: Dissolve the crude 2-bromothiazole from Part A in a minimal amount of DMF (~10 mL) and add it dropwise to the sodium thiomethoxide solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's completion by TLC, observing the disappearance of the 2-bromothiazole spot.

-

Workup - Quenching: Once complete, carefully pour the reaction mixture into a beaker containing ice-cold water (300 mL). This will precipitate the product and dissolve the DMF and salts.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash them twice with water (2 x 100 mL) to remove residual DMF, followed by one wash with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The final product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[12]

Synthesis Workflow and Visualization

The entire two-step process can be visualized as a linear workflow, transforming a common starting material into the desired functionalized thiazole.

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Troubleshooting and Key Considerations

-

Low Yield in Step 1: The primary cause is often the decomposition of the diazonium salt. Ensure the initial diazotization is performed promptly and that the temperature does not rise excessively during the addition of butyl nitrite.

-

Difficulty Removing Copper Salts: The blue/green color of copper salts can persist in the organic layer. Additional washes with aqueous ammonia or a solution of EDTA can help chelate and remove residual copper.

-

Incomplete Reaction in Step 2: Ensure the sodium thiomethoxide is fresh and has not been excessively exposed to air and moisture, as it is hygroscopic and can degrade. Using an anhydrous solvent is critical.

-

Purification: Vacuum distillation is highly recommended for the final product to achieve high purity. Note the boiling point of this compound is approximately 199-201 °C at atmospheric pressure, so a good vacuum is required to lower it to a manageable temperature.[12]

Conclusion

This guide presents a logical and well-supported two-step synthesis for this compound, designed for researchers and scientists who may be new to this specific transformation. By starting with the inexpensive and common reagent 2-aminothiazole, this method provides reliable access to a valuable chemical intermediate. The emphasis on the underlying mechanisms of the Sandmeyer and nucleophilic substitution reactions provides the necessary context for intelligent troubleshooting and potential adaptation of the protocol for other substituted thiazoles. Adherence to the detailed steps and safety precautions outlined herein will enable the successful and efficient synthesis of this compound in a research or drug development setting.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Chemical Synthesis this compound CAS 5053-24-7. Retrieved from [Link]

-

Siméon, F., Sobrio, F., Gourand, F., Barre, L., & Debruyne, D. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of organic chemistry, 74(17), 6929–6932. Retrieved from [Link]

-

Gupta, P., & Kumar, Y. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2387–2417. Retrieved from [Link]

-

Kiryanov, A. A., Sampson, P., & Seed, A. J. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947–5951. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the formation of thiazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)benzothiazole. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Calina, D., Buga, A. M., Găman, A. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International journal of molecular sciences, 23(19), 11822. Retrieved from [Link]

-

El-Sayed, N. N. E., Al-Otaibi, F. M., & Al-Rashood, S. T. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1475. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thiothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China | High-Quality Thiazole Compounds [chemheterocycles.com]

An In-depth Technical Guide to 2-(Methylthio)thiazole: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(Methylthio)thiazole, a versatile heterocyclic compound with significant applications across various scientific disciplines. From its historical roots in the development of thiazole chemistry to its modern-day utility as a key building block in pharmaceuticals, a vital component in flavor and fragrance chemistry, and a valuable agrochemical intermediate, this document synthesizes the core knowledge required for researchers and professionals. Detailed synthesis protocols, physico-chemical properties, and an exploration of its diverse applications are presented, grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules and functional materials. This compound, a derivative featuring a methylthio group at the 2-position, embodies the versatility of this heterocyclic core. The introduction of the methylthio group imparts specific properties that have been exploited in a range of applications, from imparting savory, meaty flavors in the food industry to serving as a crucial synthon in the synthesis of complex molecules.[2][3] This guide will delve into the discovery, synthesis, and multifaceted applications of this important chemical entity.

Historical Context: The Dawn of Thiazole Chemistry

The story of this compound is intrinsically linked to the broader history of thiazole synthesis. The seminal work in this field was the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[4] This robust and high-yielding reaction between an α-haloketone and a thioamide laid the foundation for the systematic synthesis of a wide variety of thiazole derivatives.[4][5] While the precise first synthesis of this compound is not prominently documented as a singular event, its conceptualization and eventual synthesis are direct descendants of these early explorations into thiazole chemistry. The development of methods to functionalize the thiazole ring, particularly at the 2-position, paved the way for the introduction of the methylthio group.

The Hantzsch synthesis remains a cornerstone of thiazole chemistry, and its mechanism provides fundamental insights into the formation of this heterocyclic system.

Caption: The Hantzsch Thiazole Synthesis Workflow.

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials. A prevalent and efficient method involves the S-methylation of 2-mercaptothiazole.

Synthesis via S-Methylation of 2-Mercaptothiazole

This is a widely used and straightforward method for the preparation of this compound. 2-Mercaptothiazole, a readily available starting material, is treated with a methylating agent in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

2-Mercaptothiazole

-

Methyl iodide (or dimethyl sulfate)

-

Sodium hydroxide (or potassium carbonate)

-

Solvent (e.g., ethanol, acetone, or a biphasic system)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptothiazole in a suitable solvent.

-

Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) portion-wise while stirring. The formation of the sodium salt of 2-mercaptothiazole will occur.

-

Methylation: To the resulting solution, add a slight excess of the methylating agent (e.g., methyl iodide) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water.

-

Extract the aqueous layer with a suitable organic solvent like diethyl ether.

-

Combine the organic layers and wash with brine (saturated sodium chloride solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base is required to deprotonate the thiol group of 2-mercaptothiazole, forming the more nucleophilic thiolate anion.

-

Choice of Methylating Agent: Methyl iodide and dimethyl sulfate are excellent electrophiles for S-methylation due to the good leaving groups (iodide and sulfate, respectively).

-

Solvent Selection: The solvent should be able to dissolve the reactants and be relatively inert to the reaction conditions.

Physico-Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and further chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NS₂ | [6] |

| Molecular Weight | 131.22 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 205-207 °C (lit.) | [6] |

| Density | 1.271 g/mL at 25 °C (lit.) | [8] |

| Refractive Index | n20/D 1.6080 (lit.) | [8] |

| Flash Point | 195 °F | [6] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [7] |

| CAS Number | 5053-24-7 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (CDCl₃): δ 7.65 (d, 1H), 7.20 (d, 1H), 2.70 (s, 3H).[1]

-

¹³C NMR (CDCl₃): Predicted shifts around δ 165 (C2), 143 (C4), 118 (C5), 15 (S-CH₃).

-

IR (neat): Key absorptions for C-H stretching, C=N and C=C stretching of the thiazole ring, and C-S stretching.

-

Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z 131, with characteristic fragmentation patterns.

Applications of this compound

The unique chemical structure of this compound lends itself to a wide array of applications in various industries.

Flavor and Fragrance Industry

This compound is a key aroma compound, valued for its ability to impart savory, meaty, and nutty flavor profiles.[2][3] It is often used in the formulation of processed foods, soups, sauces, and snacks to enhance their taste and aroma. Its low odor threshold means that even trace amounts can have a significant impact on the overall flavor profile.

Agrochemicals

In the agricultural sector, this compound serves as an important intermediate in the synthesis of fungicides and herbicides.[2] The thiazole ring is a common feature in many agrochemicals, and the methylthio group can be a key part of the pharmacophore or a handle for further chemical modification.

Pharmaceutical and Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry. The methylthio group can be easily oxidized to the corresponding sulfoxide or sulfone, providing opportunities for modulating the electronic and steric properties of the molecule. This allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. Furthermore, the methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of other functional groups.

Caption: Synthetic utility of this compound in drug development.

Conclusion

This compound, a seemingly simple heterocyclic compound, has a rich history rooted in the foundational principles of organic synthesis. Its journey from the early days of thiazole chemistry to its current status as a multi-faceted industrial chemical highlights the enduring importance of fundamental research. For scientists and researchers, this compound offers a versatile platform for innovation, whether in the pursuit of novel therapeutic agents, the development of more effective agrochemicals, or the creation of unique flavor and fragrance profiles. Its continued study and application will undoubtedly lead to further advancements across the scientific landscape.

References

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

LookChem. Cas 5053-24-7, this compound. Available from: [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

-

YouTube. synthesis of thiazoles. Available from: [Link]

- Google Patents. US5073638A - Process for the production of 2-thiocyanomethylthiobenzothiazole.

-

PubChem. 2-(Methylthio)benzothiazole. Available from: [Link]

-

Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Available from: [Link]

- Google Patents. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.

- Shimizu, M., et al. S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES. 2010;81(2):435-442.

- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. 2022;27(18):6069.

- Google Patents. US20030055229A1 - Process for the preparation of thiazole derivatives.

-

Google Patents. United States Patent (19). Available from: [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

-

The Good Scents Company. 2-methyl thiothiazole thiazole, 2-(methylthio)-. Available from: [Link]

-

Organic & Biomolecular Chemistry. Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. Available from: [Link]

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules. 2012;17(4):3858-3870.

-

IJAR-3335. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron. 1996;52(2):563-570.

- Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles.

-

TSI Journals. SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. Available from: [Link]

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. 2024;29(9):2118.

-

The Good Scents Company. 2-methyl thiazole. Available from: [Link]

-

Sciforum. 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Available from: [Link]

-

Ingredients Network. 2-methyl thiazole | Flavor Consultants Inc. Available from: [Link]

-

Perfumer & Flavorist. fl avors Flavor Bites: Methyl Thiobutyrate. Available from: [Link]

-

YouTube. Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. Available from: [Link]

-

ResearchGate. Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

-

PubMed. Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro. Available from: [Link]

-

Organic Chemistry at CU Boulder. Spectroscopy Problems. Available from: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. echemi.com [echemi.com]

- 7. 2-methyl thiothiazole, 5053-24-7 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-(Methylthio)thiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-(methylthio)thiazole, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document, authored from the perspective of a Senior Application Scientist, offers not just the data, but also the scientific rationale behind the spectral interpretations and the methodologies for data acquisition.

Introduction

This compound (CAS No. 5053-24-7) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₅NS₂. Its structure, featuring a thiazole ring substituted with a methylthio group at the 2-position, gives rise to a unique electronic and structural profile. This profile is meticulously interrogated by various spectroscopic techniques, each providing a distinct piece of the molecular puzzle. In drug discovery and development, for instance, the precise characterization of such scaffolds is a prerequisite for understanding their structure-activity relationships (SAR) and metabolic fate. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing a robust reference for researchers.

Molecular Structure

To fully appreciate the spectroscopic data, it is essential to visualize the molecular structure of this compound and the numbering of its atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals three distinct signals corresponding to the three types of protons in the molecule.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a small sample of this compound in a deuterated solvent, such as acetone-d₆, to a concentration of approximately 5-10 mg/mL. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The experiment is run at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Summary:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H5 | 7.70 | Doublet | 3.5 |

| H4 | 7.41 | Doublet | 3.5 |

| S-CH₃ | 2.67 | Singlet | - |

Data Interpretation: The ¹H NMR spectrum of this compound in acetone-d₆ displays two doublets in the aromatic region and a singlet in the aliphatic region.[1]

-

Aromatic Protons (H4 and H5): The protons on the thiazole ring appear as two doublets at 7.70 ppm and 7.41 ppm.[1] The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic ring. The observed coupling constant of 3.5 Hz is a typical value for vicinal coupling between protons on a five-membered heterocyclic ring. The doublet at 7.70 ppm is assigned to the H5 proton, which is adjacent to the sulfur atom, while the doublet at 7.41 ppm is assigned to the H4 proton, which is adjacent to the nitrogen atom.[1] This assignment is based on the relative electron-withdrawing effects of the heteroatoms in the thiazole ring.

-

Methyl Protons (S-CH₃): The three protons of the methyl group attached to the sulfur atom appear as a sharp singlet at 2.67 ppm.[1] The singlet multiplicity indicates that there are no adjacent protons to couple with. The chemical shift is consistent with a methyl group attached to a sulfur atom, which is less deshielding than an oxygen or nitrogen atom.

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, four distinct carbon signals are expected.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton spectrometer). A higher concentration of the sample (20-50 mg/mL) and a greater number of scans are usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to a series of singlets.

Predicted Data Summary: While a definitive experimental spectrum from a peer-reviewed source is not readily available, based on established chemical shift prediction algorithms and data from similar thiazole derivatives, the following chemical shifts can be anticipated:

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C2 (C-S-CH₃) | 165-175 |

| C4 | 140-145 |

| C5 | 115-120 |

| S-CH₃ | 15-20 |

Data Interpretation:

-

C2 Carbon: The carbon atom at the 2-position, bonded to both a nitrogen and a sulfur atom, is expected to be the most downfield signal due to the strong electron-withdrawing effects of these heteroatoms.

-

C4 and C5 Carbons: The chemical shifts of the C4 and C5 carbons are characteristic of sp²-hybridized carbons in a heterocyclic aromatic system.

-

Methyl Carbon (S-CH₃): The methyl carbon will appear at the most upfield position, consistent with a typical sp³-hybridized carbon attached to a sulfur atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is a valuable tool for identifying the presence of specific functional groups.

Experimental Protocol: An IR spectrum of this compound, which is a liquid at room temperature, can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) in a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions: Based on the functional groups present in this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Thiazole ring) |

| ~2950-2850 | C-H stretch | Aliphatic (S-CH₃) |

| ~1600-1450 | C=N and C=C stretch | Thiazole ring |

| ~1450-1350 | C-H bend | Aliphatic (S-CH₃) |

| ~700-600 | C-S stretch | Thioether and Thiazole ring |

Data Interpretation: The IR spectrum will be characterized by the C-H stretching vibrations of the thiazole ring protons in the region just above 3000 cm⁻¹ and the methyl protons just below 3000 cm⁻¹. The key diagnostic peaks will be the stretching vibrations of the C=N and C=C bonds within the thiazole ring, which typically appear in the 1600-1450 cm⁻¹ region. The presence of the C-S bonds will be indicated by weaker absorptions at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol: A mass spectrum of this compound can be obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Expected Fragmentation Pattern: The molecular ion peak (M⁺) for this compound would be observed at an m/z value corresponding to its molecular weight (131.22 g/mol ). Common fragmentation pathways for thioethers and thiazole derivatives would be expected.

Predicted Major Fragments:

| m/z | Proposed Fragment |

| 131 | [C₄H₅NS₂]⁺ (Molecular Ion) |

| 116 | [M - CH₃]⁺ |

| 84 | [M - SCH₃]⁺ |

| 58 | [C₂H₂S]⁺ |

Data Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 131. A significant fragment would likely be observed at m/z 116, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion. Another important fragmentation pathway would involve the cleavage of the C-S bond, leading to the formation of a thiazole radical cation at m/z 84 after the loss of the methylthio radical (•SCH₃). Further fragmentation of the thiazole ring could lead to smaller fragments.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure and properties of this compound. The ¹H NMR data, supported by predictions for ¹³C NMR, IR, and MS, offer a multi-faceted characterization of this important heterocyclic compound. For researchers in drug development and other scientific fields, this in-depth guide serves as a valuable resource for compound identification, quality control, and further investigation into the chemical reactivity and biological activity of this compound and its derivatives. It is the author's hope that this synthesis of data and interpretation will facilitate and accelerate future research endeavors.

References

Sources

An In-Depth Technical Guide to the Chemical Structure, Bonding, and Reactivity of 2-(Methylthio)thiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

2-(Methylthio)thiazole (CAS No. 5053-24-7) is a heterocyclic compound of significant interest in medicinal chemistry, agrochemical synthesis, and flavor science. Its unique electronic properties, conferred by the interplay between the aromatic thiazole ring and the methylthio substituent, make it a versatile synthetic building block. This guide provides a comprehensive analysis of the molecular structure, chemical bonding, and spectroscopic characteristics of this compound. Furthermore, it details a robust synthetic protocol and explores the compound's key reactivity patterns, offering researchers and drug development professionals a foundational understanding of its chemical behavior and potential applications.

Introduction to this compound

Overview and Significance

This compound is a five-membered aromatic heterocycle distinguished by a sulfur atom and a nitrogen atom within the ring and a methylthio (-SCH₃) group at the C2 position. The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in various biological interactions.[1] this compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals like fungicides and herbicides.[2] Its stability and defined reactivity allow for predictable chemical transformations.[2] Additionally, it is utilized as a savory, meaty flavoring agent in the food industry.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 5053-24-7 | [3][4][5] |

| Molecular Formula | C₄H₅NS₂ | [3] |

| Molecular Weight | 131.22 g/mol | [4] |

| Appearance | Colorless to light yellow/orange liquid | [3] |

| Boiling Point | 205-207 °C (lit.) | [6] |

| Density | 1.271 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.6080 (lit.) | [7] |

| SMILES | CSC1=NC=CS1 | [8] |

| InChIKey | VQNOAXZUEKPSJC-UHFFFAOYSA-N | [8] |

Molecular Structure and Bonding

The chemical behavior of this compound is a direct consequence of its electronic structure and bonding arrangement.

The Thiazole Core: Aromaticity

The thiazole ring is an aromatic system. It contains 6 π-electrons (four from the two C=C and C=N double bonds, and two from the lone pair on the sulfur atom) delocalized across the five-membered ring, satisfying Hückel's rule (4n+2 π electrons, where n=1). This aromaticity imparts significant thermodynamic stability to the molecule.

Orbital Hybridization

-

Ring Atoms (C2, C4, C5, N3): These atoms are sp² hybridized. Each forms three σ-bonds within the plane of the ring. The remaining p-orbital on each atom participates in the delocalized π-system.

-

Ring Sulfur (S1): The sulfur atom is also considered sp² hybridized. Two sp² orbitals form σ-bonds with the adjacent carbon atoms (C2 and C5). The third sp² orbital holds one lone pair of electrons. The remaining p-orbital holds the second lone pair, which contributes to the 6π aromatic system.

-

Methylthio Group (-SCH₃): The exocyclic sulfur atom is sp³ hybridized, forming σ-bonds with C2 of the thiazole ring and the methyl carbon. The methyl carbon is also sp³ hybridized.

Resonance Structures and Electron Delocalization

The delocalization of π-electrons can be represented by several resonance contributors. These structures highlight the distribution of electron density within the ring, showing that the C2 position is relatively electron-deficient, while the C5 position is comparatively electron-rich. This electronic distribution is fundamental to predicting the molecule's reactivity.[9]

Caption: Key resonance structures illustrating electron delocalization.

Spectroscopic Characterization

Spectroscopic analysis provides empirical validation of the proposed structure and electronic environment of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is simple and characteristic. The two protons on the aromatic ring appear as distinct doublets due to coupling with each other, and the methyl protons appear as a singlet.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |

| H5 | ~7.6-7.8 | Doublet (d) | ~3.5 Hz |

| H4 | ~7.1-7.3 | Doublet (d) | ~3.5 Hz |

| -SCH₃ | ~2.7-2.8 | Singlet (s) | N/A |

Note: Data is predicted based on typical thiazole spectra and available data for the title compound.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. The C2 carbon, bonded to two heteroatoms (N and S), is the most deshielded.

| Carbon Assignment | Expected δ (ppm) |

| C2 | ~165-170 |

| C4 | ~142-145 |

| C5 | ~115-120 |

| -SCH₃ | ~15-20 |

Note: Shifts are estimated based on data for structurally similar thiazole derivatives.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic vibrations for the aromatic ring and the methyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic, -CH₃) |

| ~1500-1600 | C=N and C=C stretching (ring) |

| ~1450-1350 | C-H bend (-CH₃) |

| ~800-700 | C-S stretching |

Note: Frequencies are typical for substituted thiazoles.[12]

Mass Spectrometry (MS)

Electron impact mass spectrometry typically results in fragmentation patterns that are diagnostic of the structure. The molecular ion peak (M⁺) is expected to be prominent. Key fragmentation pathways involve the loss of the methyl radical and subsequent ring fragmentation.

Caption: Plausible EI mass spectrometry fragmentation pathway.

Synthesis and Reactivity

Key Synthetic Routes

This compound is most commonly and efficiently synthesized via the S-methylation of 2-mercaptothiazole. This reaction is a straightforward nucleophilic substitution where the thiolate anion, generated by deprotonating 2-mercaptothiazole with a base, attacks a methylating agent.

Protocol: S-Methylation of 2-Mercaptothiazole

-

Trustworthiness: This protocol is a standard, high-yielding alkylation. The progress can be easily monitored by TLC, and the product can be purified by distillation or chromatography, ensuring high purity. The formation of the product is readily confirmed by the spectroscopic methods outlined in Section 3.

-

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptothiazole (1.0 eq) and a suitable solvent such as ethanol or DMF.

-

Base Addition: Cool the mixture in an ice bath (0 °C). Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.2 eq), portion-wise and stir until a clear solution or uniform suspension of the thiolate is formed. Causality: The base is required to deprotonate the acidic thiol (pKa ≈ 7), generating the nucleophilic thiolate anion necessary for the reaction.

-

Methylation: Add a methylating agent, such as methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq), dropwise to the cooled solution. Expertise: Methyl iodide is highly reactive and effective. Dimethyl sulfate is a less expensive but more toxic alternative. The choice depends on scale, cost, and safety considerations.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

-

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity

-

Oxidation of the Thioether: The exocyclic sulfur atom is susceptible to oxidation. Treatment with mild oxidizing agents (e.g., m-CPBA, 1 eq) can produce the corresponding sulfoxide, while stronger conditions (e.g., m-CPBA, >2 eq) can yield the sulfone. This transformation dramatically alters the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.

-

Reactions at the Thiazole Ring:

-

Deprotonation at C2: While the C2 position is substituted in this molecule, in unsubstituted thiazole, the C2-proton is the most acidic and can be removed by strong bases like organolithiums.[9]

-

Electrophilic Aromatic Substitution: The thiazole ring is less reactive towards electrophilic substitution than benzene. When substitution does occur, it is directed primarily to the electron-rich C5 position.[9]

-

Nucleophilic Substitution: The C2 position is inherently electron-deficient and can be susceptible to nucleophilic attack, especially if the ring is activated (e.g., by N-alkylation) or if a good leaving group is present.[9]

-

Applications in Research and Development

Role in Medicinal Chemistry and Drug Discovery

The this compound moiety is a valuable synthon. The methylthio group can be retained in the final target or displaced by nucleophiles to install other functionalities. It is also found in molecules with demonstrated antimicrobial and antioxidant properties.[3] The thiazole ring itself is a bioisostere for other aromatic systems and can form key hydrogen bonds and hydrophobic interactions with biological targets.[1]

Intermediate in Agrochemical Synthesis

This compound is a precursor for various fungicides and herbicides.[2] The structural features of the thiazole ring are effective in disrupting biological processes in fungi and unwanted plants, making it a valuable core for developing new crop protection agents.

Conclusion

This compound is a structurally simple yet chemically rich molecule. Its stability, derived from its aromatic character, combined with its well-defined sites of reactivity—namely the exocyclic sulfur and the C5 position of the ring—make it a predictable and versatile tool for chemical synthesis. A thorough understanding of its structure, bonding, and spectroscopic signatures, as detailed in this guide, is essential for its effective utilization in the development of new pharmaceuticals, agrochemicals, and other high-value chemical products.

References

- 1. asianpubs.org [asianpubs.org]

- 2. synarchive.com [synarchive.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Chemical Synthesis this compound CAS 5053-24-7 [homesunshinepharma.com]

- 6. rsc.org [rsc.org]

- 7. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. asianpubs.org [asianpubs.org]

- 11. 2-Ethyl-4-methyl thiazole(15679-12-6) 13C NMR spectrum [chemicalbook.com]

- 12. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

Physical properties of 2-(Methylthio)thiazole (boiling point, melting point, solubility).

An In-depth Technical Guide to the Physical Properties of 2-(Methylthio)thiazole

This guide provides a comprehensive overview of the key physical properties of this compound, a heterocyclic compound of significant interest in the fields of agrochemicals, flavor and fragrance, and pharmaceutical development.[1] As a crucial intermediate and building block, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, optimize reaction conditions, and develop stable formulations.[1][2] This document will delve into the boiling point, melting point, and solubility of this compound, presenting both established data and the experimental methodologies for their determination.

Core Physical Properties of this compound

A summary of the key physical properties of this compound is presented below. It is important to note that slight variations in these values can be found across different sources, which can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Reported Value(s) |

| Boiling Point | 199 - 201 °C[3], 205-207 °C[4][5], 212-213 °C (est.)[6], 62 °C at 26 mmHg[1] |

| Melting Point | -15 °C[3], 132 °C[4][5] |

| Solubility | Insoluble in water[3], Soluble in alcohol and many organic solvents like ether[3][6] |

| Appearance | Colorless to pale yellow or light orange clear liquid[1][3][6] |

| Density | 1.271 g/mL at 25 °C[4], 1.27 g/cm³[3], 1.28[1] |

| Refractive Index | n20/D 1.6080[4], n20/D 1.61[1] |

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For this compound, a range of boiling points has been reported, which is a critical consideration for purification techniques such as distillation.[7] The variation in reported atmospheric boiling points (from 199 °C to 213 °C) may stem from minor impurities in the samples or slight differences in atmospheric pressure during measurement.[3][4][5][6] The significantly lower boiling point of 62 °C reported at a reduced pressure of 26 mmHg underscores the compound's suitability for vacuum distillation, a technique often employed to purify thermally sensitive compounds.[1]

The capillary method is a common and effective technique for determining the boiling point of a liquid sample.[8][9] This method relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.

Protocol:

-

A small amount of the this compound sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a controlled manner, often using a heating block or an oil bath.

-

As the temperature rises, the air trapped in the capillary tube will be expelled, and then the vapor of the sample will fill the capillary. A stream of bubbles will be observed emerging from the open end of the capillary tube.[9]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this point, the vapor pressure inside the capillary is equal to the external atmospheric pressure.[8]

Causality in Experimental Design: The slow and controlled heating and cooling are crucial for obtaining an accurate boiling point range. Rapid heating can lead to superheating and an erroneously high boiling point, while rapid cooling can cause the liquid to be drawn into the capillary prematurely. The use of a stirring mechanism in the heating bath ensures a uniform temperature distribution.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. [10]The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. [11]this compound is reported to be insoluble in water, a highly polar solvent, and soluble in less polar organic solvents such as alcohol and ether. [3][6]This solubility profile is consistent with its molecular structure, which contains both polar (the thiazole ring) and non-polar (the methylthio group) components, rendering it more compatible with organic solvents.

A common method to determine solubility involves adding a solute to a solvent until a saturated solution is formed. [10][12] Protocol:

-

A known volume of the solvent (e.g., water, ethanol) is placed in a test tube or flask at a constant, controlled temperature. [10]2. Small, pre-weighed amounts of this compound are incrementally added to the solvent.

-

After each addition, the mixture is agitated (e.g., by shaking or stirring) to facilitate dissolution.

-

The process is continued until a point where the added solute no longer dissolves, and a solid phase remains in equilibrium with the solution. This indicates that the solution is saturated.

-

The total mass of the dissolved solute is then determined to calculate the solubility at that specific temperature. [10]For qualitative assessments, the terms "soluble," "partially soluble," or "insoluble" are used based on visual observation. [11] Causality in Experimental Design: Maintaining a constant temperature is crucial as solubility is highly temperature-dependent. [10]Thorough agitation ensures that the system reaches equilibrium. The incremental addition of the solute allows for a more precise determination of the saturation point. [13]

Caption: General Workflow for Experimental Solubility Determination.

References

-

LookChem. (n.d.). Cas 5053-24-7, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thiothiazole thiazole, 2-(methylthio)-. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China. Retrieved from [Link]

- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1982). Determination of solubility: A laboratory experiment.

-

JoVE. (2020). Boiling Points - Concept. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment name / Determination of Boiling point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

-

Chemical Synthesis. (n.d.). This compound CAS 5053-24-7. Retrieved from [Link]

-

JoVE. (2020). Boiling Points - Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Methylthio Thiazole | Properties, Uses, Safety & Supplier China | High-Quality Thiazole Compounds [chemheterocycles.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. 2-methyl thiothiazole, 5053-24-7 [thegoodscentscompany.com]

- 7. vernier.com [vernier.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. education.com [education.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Introduction to the biological significance of thiazole derivatives.

An In-Depth Technical Guide to the Biological Significance of Thiazole Derivatives

Authored by a Senior Application Scientist

Abstract